Triethoxy[1-(4-nitrophenyl)oct-1-en-1-yl]silane
CAS No.: 921200-46-6
Cat. No.: VC16945046
Molecular Formula: C20H33NO5Si
Molecular Weight: 395.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 921200-46-6 |
|---|---|
| Molecular Formula | C20H33NO5Si |
| Molecular Weight | 395.6 g/mol |
| IUPAC Name | triethoxy-[1-(4-nitrophenyl)oct-1-enyl]silane |
| Standard InChI | InChI=1S/C20H33NO5Si/c1-5-9-10-11-12-13-20(18-14-16-19(17-15-18)21(22)23)27(24-6-2,25-7-3)26-8-4/h13-17H,5-12H2,1-4H3 |
| Standard InChI Key | GCJKZJJVSQLOHG-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCC=C(C1=CC=C(C=C1)[N+](=O)[O-])[Si](OCC)(OCC)OCC |
Introduction
Triethoxy[1-(4-nitrophenyl)oct-1-en-1-yl]silane is a complex organic compound with the CAS number 921200-46-6. It belongs to the class of silanes, which are organosilicon compounds. The compound's structure includes a nitrophenyl group attached to an oct-1-enyl chain, which is further linked to a triethoxysilane moiety. This compound is of interest in various fields, including materials science and organic synthesis, due to its potential applications in surface modification and as a precursor for other compounds.
Synthesis and Applications
The synthesis of Triethoxy[1-(4-nitrophenyl)oct-1-en-1-yl]silane typically involves the reaction of appropriate silane precursors with nitrophenyl derivatives. This process can be tailored to produce specific functional groups, making the compound versatile for various applications.
In materials science, silanes like Triethoxy[1-(4-nitrophenyl)oct-1-en-1-yl]silane are used as coupling agents to enhance the adhesion between organic polymers and inorganic substrates. The nitrophenyl group may also contribute to photochemical properties, making it suitable for applications in photoresponsive materials.
Research Findings
Research on silanes with nitrophenyl groups is limited, but studies on similar compounds suggest potential applications in:
-
Surface Modification: Silanes are commonly used to modify surfaces, improving their compatibility with other materials. The nitrophenyl group could provide additional functionality, such as photoresponsiveness.
-
Organic Synthesis: As a precursor, Triethoxy[1-(4-nitrophenyl)oct-1-en-1-yl]silane could be used to synthesize more complex molecules with specific properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume